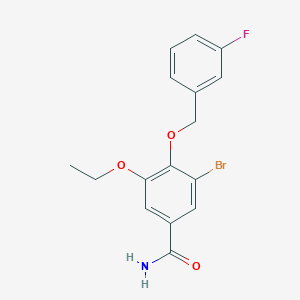

3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide

Description

3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is a benzamide derivative featuring a bromine atom at position 3, an ethoxy group at position 5, and a 3-fluorobenzyloxy substituent at position 4 of the benzene ring.

Properties

Molecular Formula |

C16H15BrFNO3 |

|---|---|

Molecular Weight |

368.20 g/mol |

IUPAC Name |

3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzamide |

InChI |

InChI=1S/C16H15BrFNO3/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-4-3-5-12(18)6-10/h3-8H,2,9H2,1H3,(H2,19,20) |

InChI Key |

UMSKKYXFUHXECD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the benzamide group through an amidation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and fluorine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Dehalogenated derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent-Based Comparison

The compound’s key structural features include halogen (Br), alkoxy (ethoxy), and fluorinated aromatic substituents. Below is a comparison with analogs bearing similar functional groups:

Key Observations :

- Halogen Effects : Bromine at position 3 (target compound) may enhance steric bulk and electron-withdrawing effects compared to chlorine in . This could influence binding affinity in enzyme targets.

- Aldehyde vs. Benzamide : The aldehyde derivative () lacks the amide group, limiting its direct biological activity but making it a versatile synthetic intermediate.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Solubility : Ethoxy and benzyloxy groups likely reduce aqueous solubility compared to simpler benzamides like .

Biological Activity

3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of bromine, ethoxy, and fluorobenzyl groups, suggests possible interactions with various biological targets. This article reviews its biological activity through a synthesis of available research findings, including case studies and comparative analyses.

- Molecular Formula : C17H18BrNO3

- Molecular Weight : 364.23 g/mol

- IUPAC Name : 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide

The biological activity of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is hypothesized to involve interactions with specific proteins or enzymes. The bromine atom and the benzamide moiety are critical for its binding affinity, potentially influencing pathways related to cell proliferation and apoptosis. Ongoing studies aim to elucidate these mechanisms further.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily focusing on:

- Anticancer Properties : Preliminary studies suggest that 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

- Antimicrobial Effects : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections.

- Kinase Inhibition : As a small molecule kinase inhibitor, it may interfere with signaling pathways critical for cancer cell survival.

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of several compounds, 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide was evaluated alongside known inhibitors. The compound demonstrated a significant reduction in cell viability in MDA-MB-231 breast cancer cells, with an IC50 value comparable to established drugs like SAHA (suberoylanilide hydroxamic acid). The results indicated that the compound induced apoptosis and caused G2/M phase arrest in a dose-dependent manner.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide | 1.5 | Induces apoptosis, G2/M arrest |

| SAHA | 0.5 | HDAC inhibition |

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial effects of various benzamide derivatives, including 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | Lacks benzamide moiety | Limited anticancer activity |

| 3-Bromo-5-methylthio-4-(2-fluorobenzyl)benzamide | Contains methylthio group | Moderate kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.